Geniposide
Overview
Description
Geniposide is a bioactive iridoid glycoside primarily extracted from the fruit of Gardenia jasminoides Ellis. It is known for its diverse pharmacological effects, including neuroprotective, antidiabetic, hepatoprotective, anti-inflammatory, analgesic, antidepressant-like, cardioprotective, antioxidant, immune-regulatory, antithrombotic, and antitumoral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geniposide can be synthesized through various methods, including the reverse-phase evaporation method, thin film dispersion method, and injection method. The reverse-phase evaporation method is particularly conducive to obtaining a better encapsulation efficiency and drug loading .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the fruits of Gardenia jasminoides. The extraction process includes steps like drying, grinding, and solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Geniposide undergoes several types of chemical reactions, including hydrolysis, oxidation, and conjugation reactions.
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed to genipin using acidic or enzymatic conditions.
Oxidation: Oxidative reactions can be carried out using reagents like hydrogen peroxide.
Conjugation: This compound can undergo conjugation reactions with taurine, sulfate, and glucuronide.
Major Products Formed
Hydrolysis: Genipin
Oxidation: Various oxidized derivatives
Conjugation: Conjugated metabolites like this compound sulfate and this compound glucuronide.
Scientific Research Applications
Geniposide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes like autophagy and apoptosis.
Medicine: Investigated for its potential in treating cerebral diseases, Alzheimer’s disease, diabetes, liver fibrosis, and depression .
Industry: Utilized in the development of neuroprotective agents and as a natural colorant in food and beverages
Mechanism of Action
Geniposide exerts its effects through multiple mechanisms:
Anti-oxidation: Reduces oxidative stress by scavenging free radicals.
Anti-inflammation: Inhibits inflammatory cytokine secretion and suppresses mitochondrial damage.
Regulation of Apoptosis: Modulates pathways like PI3K/Akt and mTOR to inhibit apoptosis and promote cell survival
Molecular Targets and Pathways: Targets include glucagon-like peptide-1 receptor (GLP-1R), NLRP3, TNF-α, IL-6, IL-1β, and pathways like PI3K/Akt and Wnt/catenin
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique due to its broad spectrum of pharmacological activities and its ability to act on multiple molecular targets and pathways. Its neuroprotective effects, particularly in the treatment of cerebral diseases, set it apart from other similar compounds .
Biological Activity
Geniposide, a major iridoid glycoside derived from the fruit of Gardenia jasminoides, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound exhibits a wide range of pharmacological activities, including:
- Anti-diabetic Effects : this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) and improve insulin sensitivity. It promotes β-cell proliferation and protects against apoptosis in pancreatic islets, particularly under high glucose conditions. Studies indicate that this compound treatment can increase insulin production and reduce β-cell apoptosis by 1.84-fold compared to control groups .
- Neuroprotective Effects : this compound protects neurons from ischemia/reperfusion (I/R) injury by activating autophagy and inhibiting inflammation. It has been shown to decrease the size of myocardial infarction (MI) and improve neurological scores in animal models . Furthermore, this compound enhances neuronal survival during oxygen-glucose deprivation .
- Anticancer Activity : Recent studies have demonstrated that this compound inhibits cell proliferation and migration in various cancer cell lines, including oral squamous cell carcinoma (OSCC). It was found to reduce cell viability by more than 50% in treated OSCC cells, comparable to the effects of standard chemotherapeutic agents .
- Anti-inflammatory Effects : this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells, indicating its potential role in treating neuroinflammatory conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism. This activation is associated with enhanced GSIS and glucose uptake in pancreatic cells .
- Regulation of Gene Expression : this compound influences the expression of key genes involved in glucose metabolism, such as FoxO1 and PDK4. It also modulates the expression of TCF7L2, a transcription factor critical for β-cell function .
- Inhibition of Apoptosis : By promoting the degradation of thioredoxin-interacting protein (Txnip), this compound mitigates early-stage apoptosis in β-cells, thereby enhancing their survival under stress conditions .
Study 1: Neuroprotection in I/R Injury
A systematic review analyzed the effects of this compound on I/R injury across 13 animal studies involving 279 subjects. Results indicated that this compound significantly improved cardiomyocyte viability and reduced infarction size by inhibiting apoptosis and oxidative stress .
Study 2: Anticancer Activity
In vitro studies on OSCC cell lines demonstrated that this compound effectively inhibited cell proliferation. The treatment resulted in a significant reduction in cell viability (>50%) across multiple cancer cell lines, showcasing its potential as an anticancer agent .
Data Table
Properties
IUPAC Name |
methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYXTRXDNAPMM-BVTMAQQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318419 | |
Record name | Geniposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24512-63-8, 169799-41-1 | |
Record name | Geniposide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24512-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geniposide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jasminoidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169799411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geniposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24512-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENIPOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145295QLXY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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